7-[4-[4-(2-Bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one 7-[4-[4-(2-Bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Brand Name: Vulcanchem
CAS No.: 203395-84-0
VCID: VC0024228
InChI: InChI=1S/C23H28BrN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br
Molecular Formula: C23H28BrN3O2
Molecular Weight: 458.4 g/mol

7-[4-[4-(2-Bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

CAS No.: 203395-84-0

Reference Standards

VCID: VC0024228

Molecular Formula: C23H28BrN3O2

Molecular Weight: 458.4 g/mol

7-[4-[4-(2-Bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one - 203395-84-0

CAS No. 203395-84-0
Product Name 7-[4-[4-(2-Bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Molecular Formula C23H28BrN3O2
Molecular Weight 458.4 g/mol
IUPAC Name 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C23H28BrN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)
Standard InChIKey BRNJRGYNAGBQRV-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br
Synonyms 7-[4-[4-(2-Bromophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone;
PubChem Compound 10790052
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator